molecular formula C19H22N6O B2795351 1-(3,4-dimethylphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 950472-92-1

1-(3,4-dimethylphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2795351
CAS No.: 950472-92-1
M. Wt: 350.426
InChI Key: ORNDQKDIWQESNZ-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as DMTU, is a widely used compound in scientific research. It is a potent antioxidant and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Structural and Conformational Analysis

  • Computational and Spectral Studies : The structural dynamics of nitrogen-centered radicals related to the compound were explored. Urazole radicals, particularly 1-arylurazole types with ortho-position substituents, prefer forming dimeric structures over the free-radical form. X-ray crystallography and NMR spectral analysis provided insights into the shielding effects and conformational preferences of these dimers, enhancing our understanding of their molecular behavior in different environments (Martin & Breton, 2017).

Synthetic Pathways and Derivatives

  • Synthesis and Cyclization of Derivatives : Research into the synthesis of β-alanines led to the formation of various pyrimidinediones and their analogues. These substances, derived from reactions involving urea and thiocyanate, open pathways to create a diverse array of chemical structures, providing a basis for further exploration in pharmaceutical and chemical research (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).

Antimicrobial Properties

  • Antimicrobial Activity of Tetrazole Derivatives : Tetrazole derivatives, synthesized via the reaction of 5-(2,6-dimethylphenyl)-1H-tetrazole with various compounds, demonstrated notable antibacterial and antifungal properties. This highlights the potential of similar compounds, including the target molecule, in developing new antimicrobial agents, which is crucial for advancing medical and pharmaceutical sciences (Bhoge, Magare, & Mohite, 2021).

Sensory Applications

  • Luminescence Sensing : Lanthanide-organic frameworks synthesized with dimethylphenyl imidazole dicarboxylate exhibit selective sensitivity to benzaldehyde-based derivatives. This property is leveraged in developing fluorescence sensors, which have a wide range of applications in chemical sensing and environmental monitoring (Shi, Zhong, Guo, & Li, 2015).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-12-5-7-16(9-14(12)3)21-19(26)20-11-18-22-23-24-25(18)17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNDQKDIWQESNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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